(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

Chiral resolution Enantiomeric purity Stereochemical SAR

(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (CAS 1270066-18-6) is a chiral non-proteinogenic β-amino acid with molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 g/mol. It features a (3S)-configured β-amino acid backbone bearing a 2-hydroxy-5-methoxyphenyl substituent at the β-carbon, comprising three hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 92.8 Ų, and a computed XLogP3-AA of −1.8.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B13051397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(CC(=O)O)N
InChIInChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
InChIKeySDSUWEAQDKOWRC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid: A Chiral β-Amino Acid Building Block for Stereochemically Defined Research


(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (CAS 1270066-18-6) is a chiral non-proteinogenic β-amino acid with molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 g/mol [1]. It features a (3S)-configured β-amino acid backbone bearing a 2-hydroxy-5-methoxyphenyl substituent at the β-carbon, comprising three hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 92.8 Ų, and a computed XLogP3-AA of −1.8 [1]. The compound is supplied as a research chemical with certified enantiomeric purity typically ≥95% (up to 98% depending on vendor), and is employed as a stereochemically defined building block for peptidomimetic synthesis, structure–activity relationship (SAR) studies, and chiral probe development .

Why (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid Cannot Be Replaced by Closely Related Analogs


Substitution of (3S)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid with its (3R)-enantiomer, the des-methoxy analog, the unsubstituted β-phenylalanine, or the α-amino acid counterpart (2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, CAS 91013-40-0) introduces consequential changes in stereochemical recognition, hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2][3]. The (3S) configuration at the β-carbon defines the three-dimensional orientation of the amino and carboxyl groups relative to the aryl ring, directly affecting chiral recognition by biological targets and enzymes [1]. The 5-methoxy substituent contributes one additional hydrogen bond acceptor and increases TPSA by approximately 9.2 Ų relative to the des-methoxy analog (3-amino-3-(2-hydroxyphenyl)propanoic acid), altering molecular recognition and physicochemical properties [2][4]. Furthermore, the β-amino acid backbone confers resistance to canonical α-protease cleavage, a property absent in the α-amino acid analog [3]. Each of these differences is quantifiable and directly impacts scientific outcomes in stereochemically sensitive assays, peptidomimetic design, and SAR campaigns.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid vs. Closest Analogs


Stereochemical Identity: (3S) vs. (3R) Enantiomer — Defined Chiral Configuration at the β-Carbon

The (3S)-enantiomer (CAS 1270066-18-6) and (3R)-enantiomer are non-superimposable mirror images distinguished by opposite stereochemistry at the β-carbon. The (3S) isomer bears the [C@H] configuration (InChI Key SDSUWEAQDKOWRC-QMMMGPOBSA-N), whereas the (3R) isomer bears [C@@H] (InChI Key SDSUWEAQDKOWRC-MRVPVSSYSA-N) . In β-amino acid SAR, the (S)-configuration is frequently the eutomer for biological target engagement, consistent with the stereochemical preference observed for (S)-3-amino-3-phenylpropanoic acid in cathepsin inhibitor construction [1]. The (3S)-enantiomer is supplied with certified enantiomeric purity of 95–98%, providing defined stereochemistry for reproducible experimental outcomes .

Chiral resolution Enantiomeric purity Stereochemical SAR

Hydrogen Bond Acceptor Capacity and Polar Surface Area: 5-Methoxy vs. Des-Methoxy Analog

The 5-methoxy group in the target compound contributes one additional hydrogen bond acceptor (HBA) and substantially increases the topological polar surface area compared with the des-methoxy analog (3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid (CAS 785772-28-3). PubChem-computed properties for the target compound yield HBA = 5 and TPSA = 92.8 Ų, versus HBA = 4 and TPSA ≈ 83.6 Ų for the des-methoxy analog [1][2]. This ΔHBA of +1 and ΔTPSA of +9.2 Ų (+11.0%) enhance the compound's capacity for directional hydrogen bonding with biological targets while also modulating aqueous solubility and passive membrane permeability characteristics [1].

Hydrogen bonding TPSA Molecular recognition Solubility

β-Amino Acid Backbone Proteolytic Stability vs. α-Amino Acid Analog

The β-amino acid backbone of (3S)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid positions the amino group on the β-carbon (C-3) rather than the α-carbon (C-2), as in the α-amino acid analog 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (CAS 91013-40-0). This structural difference renders β-amino acid-containing peptides resistant to canonical serine and cysteine proteases that cleave α-peptide bonds. Studies have demonstrated that incorporation of even a single β-amino acid at the scissile bond can confer substantial proteolytic stability, with DPP-4 showing markedly reduced cleavage rates against α/β-peptide substrates compared to all-α-peptide controls [1][2]. The α-amino acid analog (CAS 91013-40-0) lacks this stability advantage, as it retains the standard α-peptide backbone susceptible to ubiquitous proteolytic degradation [3].

Protease resistance Metabolic stability Peptidomimetic Half-life

Lipophilicity Differentiation: XLogP of the 2-Hydroxy-5-Methoxyphenyl Compound vs. Unsubstituted β-Phenylalanine

The 2-hydroxy-5-methoxyphenyl substitution pattern produces a computed XLogP3-AA of −1.8 for the target compound, compared with XLogP3 of −1.4 for the unsubstituted (3S)-3-amino-3-phenylpropanoic acid (CAS 40856-44-8) [1][2]. The ΔXLogP of −0.4 indicates that the target compound is more hydrophilic than the unsubstituted analog, attributable to the two oxygen-containing substituents (2-OH and 5-OCH₃) on the aromatic ring. This shift in lipophilicity affects partitioning behavior in aqueous-organic systems, predicted passive membrane permeability, and non-specific protein binding [1]. Despite sharing the same XLogP (−1.8) as the des-methoxy analog, the target compound achieves this value with higher molecular weight and TPSA, reflecting a distinct balance of hydrophobic and polar surface area contributions [1][3].

Lipophilicity XLogP Membrane permeability ADME

Chiral Purity Certification: Vendor-Specified Enantiomeric Excess Enables Reproducible SAR

Commercially available (3S)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is supplied with a minimum purity specification of 95% (AKSci) to 98% (Leyan) as determined by HPLC and/or NMR analysis . In contrast, the racemic mixture (CAS 773122-03-5, PubChem CID 45381529) contains equal proportions of (3S) and (3R) enantiomers, which can confound biological assays where stereochemistry determines activity. The certified enantiomeric purity of the (3S) product eliminates the 50% inactive/distorting enantiomer burden present in racemic material and ensures that observed biological activity can be attributed to a single, defined stereoisomer [1].

Enantiomeric purity Quality control Reproducibility Procurement specification

Optimal Application Scenarios for (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Stereochemically Defined Peptidomimetic Synthesis Requiring Proteolytic Stability

The (3S)-configured β-amino acid backbone of this compound enables incorporation into peptidomimetics where resistance to serine and cysteine protease degradation is critical. The β-amino acid architecture confers metabolic stability that α-amino acid analogs (e.g., CAS 91013-40-0) cannot provide [1]. The defined (3S) stereochemistry (InChI Key SDSUWEAQDKOWRC-QMMMGPOBSA-N) ensures consistent chiral recognition in enzyme active sites, as demonstrated for analogous (S)-β-amino acids in cathepsin inhibitor programs [2]. The 2-hydroxy-5-methoxyphenyl substituent further provides an additional hydrogen bond acceptor (HBA = 5 vs. HBA = 4 for the des-methoxy analog) for modulating target engagement [3].

Structure–Activity Relationship (SAR) Studies on Aromatic Substitution Patterns in β-Amino Acid Series

In medicinal chemistry SAR campaigns exploring the effect of aryl ring substitution on target binding, this compound serves as the 2-hydroxy-5-methoxy reference point within a β-amino acid scaffold series. Its computed XLogP of −1.8 and TPSA of 92.8 Ų provide a defined baseline for comparing the effects of alternative substitution patterns (e.g., unsubstituted phenyl with XLogP −1.4 and TPSA 63.3 Ų, or 2-hydroxy only with XLogP −1.8 and TPSA ~83.6 Ų) on ADME properties and target affinity [3][4]. The 5-methoxy group contributes one additional HBA and significantly elevated TPSA relative to both the des-methoxy and unsubstituted analogs, enabling systematic exploration of hydrogen-bonding contributions to ligand–target interactions [3].

Chiral Probe and Bioconjugation Reagent Development Leveraging the Phenolic Hydroxyl

The 2-hydroxy group on the aromatic ring provides a site for selective chemical derivatization (e.g., esterification, etherification, or click chemistry handle installation) without compromising the β-amino acid backbone or the (3S) stereochemistry. This enables the construction of chiral fluorescent probes, affinity labels, or bioconjugates for chemical biology applications. The certified enantiomeric purity (≥95–98%) ensures that derivatized probes maintain stereochemical homogeneity, which is essential for target engagement studies where stereochemistry governs binding . The 5-methoxy group remains available as a spectroscopic handle (NMR, UV) or can modulate electronic properties of the aryl ring for tailored reactivity.

Unnatural Amino Acid Incorporation into Genetically Encoded or Semi-Synthetic Peptide Libraries

For peptide display or library screening technologies that tolerate non-proteinogenic amino acids, this (3S)-β-amino acid provides a building block with protease-resistant backbone properties [1] and a functionalized aromatic side chain offering hydrogen-bonding and potential metal-chelating capacity via the 2-hydroxy group. Compared to simpler β-amino acids such as (S)-3-amino-3-phenylpropanoic acid (TPSA 63.3 Ų, no aromatic substituents), the target compound introduces greater polarity and hydrogen-bonding potential (TPSA 92.8 Ų, HBA = 5), expanding the chemical diversity accessible in library design [3][4].

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